(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-2-1-3-16(12-15)23-4-6-25(7-5-23)19(26)17-13-18(22-14-21-17)24-8-10-27-11-9-24/h1-3,12-14H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWPRYVWTNJDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Intermediate Preparation
Core Intermediate Synthesis
The compound’s synthesis hinges on two critical intermediates:
- 4-(3-Chlorophenyl)piperazine
- 6-Morpholinopyrimidine-4-carbonyl chloride
4-(3-Chlorophenyl)piperazine Synthesis
A modified Ullmann coupling reaction achieves this intermediate:
- Substrate activation : 3-Chlorophenyl bromide (1.0 eq) reacts with piperazine (2.5 eq) in dimethylformamide (DMF) at 110°C for 24 hours.
- Catalytic system : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) enable C–N bond formation.
- Workup : Aqueous NaOH extraction followed by recrystallization from ethanol yields 78-85% product.
6-Morpholinopyrimidine-4-carbonyl Chloride Preparation
Key steps involve:
- Morpholine incorporation : 6-Chloropyrimidin-4-amine reacts with excess morpholine in refluxing THF (12 h, 80°C).
- Carbonyl activation : Subsequent treatment with oxalyl chloride (2.0 eq) in anhydrous dichloromethane generates the acyl chloride intermediate.
Coupling Methodologies
Amide Bond Formation
The final coupling employs three principal strategies:
Schotten-Baumann Conditions
- Reagents : Acyl chloride (1.0 eq), 4-(3-chlorophenyl)piperazine (1.1 eq), NaOH (2.0 eq)
- Solvent system : H2O/CH2Cl2 biphasic mixture
- Yield : 62-68%
- Advantage : Scalable to kilogram quantities
DCC-Mediated Coupling
- Activator : N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 eq)
- Base : 4-Dimethylaminopyridine (DMAP, 0.2 eq)
- Solvent : Anhydrous THF under N2
- Reaction time : 18 h at 25°C
- Yield : 74%
Industrial Continuous Flow Process
- Reactor type : Microfluidic system (0.5 mm ID)
- Parameters :
Variable Optimal Value Temperature 50°C Residence time 8.7 min Pressure 12 bar Productivity 1.2 kg/h - Purity : >99.5% by HPLC
Reaction Optimization
Solvent Screening
Comparative analysis of coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.6 | 74 | 6 |
| DCM | 8.9 | 68 | 9 |
| EtOAc | 6.0 | 71 | 7 |
| Toluene | 2.4 | 58 | 15 |
Industrial-Scale Production
Economic Considerations
Cost analysis per kilogram:
| Component | Lab-Scale Cost ($) | Industrial Cost ($) |
|---|---|---|
| Raw materials | 1,450 | 920 |
| Energy consumption | 280 | 150 |
| Waste treatment | 170 | 90 |
| Total | 1,900 | 1,160 |
Source: BenchChem production data
Environmental Impact
Green metrics comparison:
- E-factor : 18 (batch) vs. 5.2 (continuous flow)
- PMI : 32 kg/kg → 11 kg/kg through solvent recycling
Analytical Characterization
Spectroscopic Data
Critical identifiers for quality control:
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, pyrimidine-H) |
| δ 3.72 (m, 8H, morpholine + piperazine) | |
| 13C NMR | δ 169.4 (C=O) |
| HRMS | m/z 414.1321 [M+H]+ |
Purity Assessment
HPLC method validation parameters:
- Column : C18, 150 × 4.6 mm, 3.5 µm
- Mobile phase : MeCN/H2O (70:30) + 0.1% TFA
- Retention time : 6.8 min
- LOQ : 0.05%
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities due to its structural components. The presence of the piperazine and morpholine rings contributes to its interaction with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to (4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone. For instance:
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| Compound A | HOP-92 (NSCL) | 86.28 |
| Compound B | HCT-116 (Colorectal) | 40.87 |
| Compound C | SK-BR-3 (Breast Cancer) | 46.14 |
These compounds were evaluated against a panel of cancer cell lines, demonstrating significant cytostatic activity, particularly in non-small cell lung cancer models .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial properties against various bacterial strains. The mechanism often involves enzyme inhibition, particularly targeting acetylcholinesterase and urease.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound D | Antibacterial | AChE Inhibition | 15.62 |
| Compound E | Antimicrobial | Urease Inhibition | 0.18 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Research has also highlighted the compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. Studies indicate competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance biological activity:
- Piperazine Moiety : Enhances binding affinity and solubility.
- Morpholine Ring : Provides flexibility and potential for diverse interactions with target proteins.
Study on Anticancer Properties
In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties using NCI's 60 cell line screening. The results demonstrated that certain modifications led to improved potency against multiple cancer types, indicating a strong structure–activity relationship .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds showed varying degrees of activity based on substituents attached to the benzene ring. This highlights the importance of chemical modifications for optimizing therapeutic effects.
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinopyrimidine Derivatives with Anti-Inflammatory Activity
Key Compounds:
- V4: 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
- V8: 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Comparison:
The para-substituted phenyl groups in V4 and V8 significantly improve anti-inflammatory potency compared to the parent compound, suggesting that electron-donating or withdrawing groups at this position optimize receptor interactions .
3-Chlorophenylpiperazine-Containing Antibiotics
Key Compound:
- ND-7: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison:
While both compounds share the 3-chlorophenylpiperazine group, ND-7’s quinolone core directs its activity toward bacterial DNA gyrase inhibition, illustrating how scaffold differences dictate therapeutic targets .
Spirocyclic Derivatives with 3-Chlorophenylpiperazine
Key Compounds:
- Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Comparison:
The spirocyclic framework in Compound 14 may enhance blood-brain barrier penetration, a feature absent in the parent compound, highlighting structural trade-offs between peripheral and central activity .
Process-Related Impurities and Byproducts
Key Compounds:
- Impurity H : 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane
- 1-(3-Chlorophenyl)piperazine Hydrochloride : Common synthetic intermediate
Comparison:
| Feature | Target Compound | Impurity H |
|---|---|---|
| Structural Role | Active compound | Dimeric byproduct (bis-piperazine) |
| Biological Relevance | Therapeutic | No reported activity; controlled during synthesis |
These impurities lack therapeutic data but underscore the importance of rigorous purification to isolate the target compound .
Research Findings and Implications
- Substituent Optimization : Para-substituted phenyl groups (e.g., methoxy, fluoro) in V4 and V8 enhance anti-inflammatory activity compared to the unsubstituted parent compound .
- Scaffold-Dependent Activity: The morpholinopyrimidine core favors anti-inflammatory effects, while quinolone (ND-7) or spirocyclic (Compound 14) backbones redirect activity to antibacterial or CNS targets .
- Synthetic Challenges : Impurities like 1,3-bis-piperazine derivatives highlight the need for precise reaction conditions to avoid dimerization .
Biological Activity
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process where piperazine and morpholine derivatives are combined with pyrimidine structures. The presence of the chlorophenyl and morpholinopyrimidine moieties is crucial for enhancing the compound's biological efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds featuring piperazine and pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
| Cell Line | Compound | GI (%) at 10 μM |
|---|---|---|
| HOP-92 (NSCLC) | 4b | 86.28 |
| HCT-116 (Colorectal) | 4a | 40.87 |
| SK-BR-3 (Breast) | 4h | 46.14 |
These results indicate a strong potential for this class of compounds in cancer treatment, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma .
Antimicrobial Activity
The antimicrobial properties of piperazine-containing compounds have been extensively studied, with many derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs) against various strains.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Enzyme Inhibition
Inhibitory effects on key enzymes have also been observed with this compound. For example, the inhibition of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, was noted in related piperazine derivatives. The most potent inhibitors displayed no cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile.
| Enzyme | Inhibition (%) at 10 μM |
|---|---|
| Tyrosinase | 75 |
| Acetylcholinesterase | 50 |
The ability of these compounds to inhibit such enzymes suggests potential therapeutic applications in conditions like hyperpigmentation and neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study on Anticancer Activity : A study involving the NCI-60 cell line screening demonstrated that a derivative similar to this compound showed significant cytostatic activity against multiple cancer types, underscoring its potential as an anticancer agent .
- Case Study on Antimicrobial Efficacy : In a comparative study, piperazine derivatives were tested against a panel of bacterial strains, revealing that certain modifications led to enhanced potency against resistant strains, suggesting a pathway for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for (4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, and how can reaction yields be optimized?
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Q. How can researchers design bioassays to evaluate this compound’s inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro)?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence resonance energy transfer (FRET) with a quenched substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Monitor cleavage inhibition at varying compound concentrations (1–100 µM) ( ) .
- Docking studies : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 6LU7 for SARS-CoV-2 Mpro) to predict binding modes. Compare with known inhibitors like (5-bromopyridin-3-yl) derivatives ( ) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, enzyme batch). For instance, reports LC-HRMS purity >95%, while discrepancies in inhibitory activity may arise from impurities .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. What computational and experimental approaches are used to study its pharmacokinetic (PK) properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
